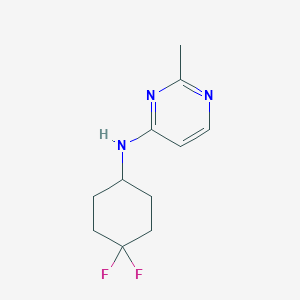

N-(4,4-二氟环己基)-2-甲基嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine, also known as JNJ-39729209, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its potential applications in scientific research are being investigated.

科学研究应用

反应机理和合成应用

芳香族或杂环胺与全氟-2-甲基戊-2-烯的反应:本研究证明了芳香族胺(包括嘧啶)与全氟-2-甲基戊-2-烯反应,生成高产率的稠合吡啶、酮亚胺或烯胺。此类反应强调了嘧啶-4-胺在合成复杂杂环结构中的用途 (Flowers 等人,1974)。

N-环己基-咪唑并[1,2-a]吡啶-3-胺衍生物的合成:本研究展示了嘧啶和胺衍生物在杂环化学中的多功能性,概述了使用芳香族和脂肪族醛合成咪唑并[1,2-a]吡啶-3-胺衍生物的方法,展示了它们在开发具有多种应用的新型化合物中的潜力 (Ghorbani-Vaghei 和 Amiri,2014)。

嘧啶基吡咯烷的原子经济合成:本研究重点介绍了一种高度功能化的嘧啶基吡咯烷的原子经济合成路线,这些化合物在药物化学中因其生物活性而具有价值。该研究强调了嘧啶衍生物在有效合成途径中的重要性 (Elboray 等人,2011)。

二取代嘧啶的氟合成:本研究说明了一种二取代嘧啶的氟合成方法,利用氟相的独特性质进行中间体和产品纯化,这突出了嘧啶衍生物在开发新的合成方法中的用途 (Zhang,2003)。

作用机制

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine, also known as Rimtuzalcap , is the Small conductance calcium-activated potassium channel protein 1 . This protein plays a crucial role in maintaining the electrical activity of cells, particularly neurons.

Mode of Action

Rimtuzalcap acts as a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels) . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate .

Biochemical Pathways

The affected pathway involves the Purkinje cells of the cerebellar cortex and their downstream effects on the thalamocortical system . These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system .

Result of Action

The result of Rimtuzalcap’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This decrease is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDRKMXJKXAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCC(CC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)

![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)

![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)